molecular formula C14H23BN2O3 B1452566 2-(Tert-butoxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyrimidine CAS No. 2223044-16-2

2-(Tert-butoxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyrimidine

Cat. No. B1452566
M. Wt: 278.16 g/mol
InChI Key: INRJVKNFXCGULH-UHFFFAOYSA-N
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Description

The compound “2-(Tert-butoxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyrimidine” is a type of tertiary butyl ester . Tertiary butyl esters find large applications in synthetic organic chemistry .


Synthesis Analysis

A straightforward method for the direct introduction of the tert-butoxycarbonyl group into a variety of organic compounds has been developed using flow microreactor systems . The resultant flow process was more efficient, versatile, and sustainable compared to the batch .


Molecular Structure Analysis

The unique reactivity pattern elicited by the crowded tert-butyl group is highlighted by summarizing characteristic applications . Starting from the use of this simple hydrocarbon moiety in chemical transformations, via its relevance in Nature and its implication in biosynthetic and biodegradation pathways .


Chemical Reactions Analysis

Tertiary butyl esters find large applications in synthetic organic chemistry . A straightforward method for the direct introduction of the tert-butoxycarbonyl group into a variety of organic compounds has been developed using flow microreactor systems .


Physical And Chemical Properties Analysis

The compound “2-(Tert-butoxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyrimidine” has a refractive index of 1.409 (lit.) . It has a boiling point of 73 °C/15 mmHg (lit.) and a density of 0.912 g/mL at 25 °C (lit.) .

Scientific Research Applications

Structural Analysis and Synthesis

  • The compound and its derivatives have been synthesized and their structures have been confirmed through various techniques such as FTIR, NMR spectroscopy, mass spectrometry, and X-ray diffraction. Density functional theory (DFT) studies have been conducted to further investigate the molecular structures, revealing that the DFT-optimized structures are consistent with crystal structures determined by single crystal X-ray diffraction. The studies also delve into the molecular electrostatic potential and frontier molecular orbitals, highlighting some of the physicochemical properties of these compounds (Huang et al., 2021).

Medicinal Chemistry

  • In the domain of medicinal chemistry, certain derivatives of the compound have been explored for antimalarial activity. JPC-3210, a compound structurally related to 2-(Tert-butoxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyrimidine, has been identified as a lead compound due to its potent in vitro antimalarial activity against drug-resistant strains of Plasmodium falciparum and its favorable pharmacokinetic properties (Chavchich et al., 2016).

Material Science

  • The compound's derivatives have been utilized in material science as well. For example, tert-butyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole-1-carboxylate, an intermediate of 1H-indazole derivatives, has been synthesized and its structure analyzed. This study not only confirmed the structure via spectroscopic techniques and X-ray diffraction but also performed DFT studies to analyze the molecular electrostatic potential and frontier molecular orbitals, contributing to the understanding of the physicochemical features of the compound (Ye et al., 2021).

properties

IUPAC Name

2-[(2-methylpropan-2-yl)oxy]-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23BN2O3/c1-12(2,3)18-11-16-8-10(9-17-11)15-19-13(4,5)14(6,7)20-15/h8-9H,1-7H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INRJVKNFXCGULH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CN=C(N=C2)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23BN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Tert-butoxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyrimidine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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